

## 3-Aminopyridine as a

Author: BenchChem

## Compound of Interest

Compound Name: 3-Aminopyridine  
Cat. No.: B143674

An In-depth Technical Guide to **3-Aminopyridine** as a Chemical Intermediate

Authored by: A Senior Application Scientist

## Abstract

**3-Aminopyridine** (CAS: 462-08-8), a pivotal heterocyclic amine, has established itself as a cornerstone intermediate in the synthesis of a diverse array of pharmaceuticals. The presence of an amino group on a deactivated pyridine ring, offers a versatile platform for complex molecular architecture. This guide provides an in-depth exploration of **3-Aminopyridine** supported by mechanistic insights and safety considerations, to offer researchers and drug development professionals a comprehensive resource for

## Core Properties and Significance of 3-Aminopyridine

**3-Aminopyridine**, also known as 3-pyridylamine, is a colorless to light brown crystalline solid.<sup>[1][2]</sup> Structurally, it consists of a pyridine ring where an amino group is attached at the 3-position, which influences its chemical behavior and makes it a valuable intermediate.<sup>[3][4]</sup>

The compound's significance lies in its dual functionality: the pyridine nitrogen offers a site for coordination and quaternization, while the exocyclic amino group is a key feature in numerous active pharmaceutical ingredients (APIs) targeting conditions from neurological disorders to inflammatory diseases.<sup>[3][4]</sup>

## Physicochemical Data

A summary of the key physical and chemical properties of **3-Aminopyridine** is presented below for quick reference.

Property	Value
CAS Number	462-08-8
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub>
Molar Mass	94.117 g·mol <sup>-1</sup>
Appearance	Colorless to brown crystalline solid
Melting Point	60-65 °C (140-149 °F)
Boiling Point	248-252 °C (478-486 °F)
Solubility	Soluble in water, ethanol, benzene, ether
Density	1.107 g/cm <sup>3</sup>
Flash Point	124 °C (255 °F)

## Synthesis of 3-Aminopyridine: The Hofmann Rearrangement

While several methods exist for the synthesis of **3-Aminopyridine**, including the reduction of 3-nitropyridine and amination of 3-bromopyridine, the Hofmann rearrangement is a classic method for the synthesis of primary amines from amides.

The core of the Hofmann rearrangement involves the treatment of a primary amide (nicotinamide) with a halogen (bromine) and a strong base (sodium hydroxide) to yield the corresponding primary amine.

## Synthesis Workflow via Hofmann Rearrangement

The following diagram illustrates the logical flow of the synthesis process.

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Caption: Logical workflow for the synthesis of **3-Aminopyridine** via Hofmann Rearrangement.

## Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[5]

### Materials:

- Sodium hydroxide (NaOH): 75 g (1.87 moles)
- Water: 800 ml
- Bromine (Br<sub>2</sub>): 95.8 g (0.6 mole)
- Nicotinamide (finely powdered): 60 g (0.49 mole)
- Sodium chloride (NaCl)
- Diethyl ether
- Sodium hydroxide pellets (for drying)
- Benzene
- Ligroin (b.p. 60–90°)
- Norit (activated carbon)
- Sodium hydrosulfite

### Procedure:

- Preparation of Sodium Hypobromite: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of NaOH in
- Hofmann Reaction: Once the hypobromite solution is at 0°C, add 60 g of finely powdered nicotinamide all at once with vigorous stirring. The reacti
- Work-up: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride.
- Extraction: Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 15–20 hours. Causality: Continuous extracti
- Isolation of Crude Product: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation from a steam bath. The re
- Purification: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Heat the solution on a steam bath with 5 g of Norit a
- Crystallization: Filter the hot solution by gravity. Allow it to cool slowly to room temperature, then chill overnight in a refrigerator.
- Final Product: Isolate the white crystals by gravity filtration, wash with 25 ml of ligroin, and dry in a vacuum desiccator. Yield of pure product: 28–30

## Application in Pharmaceutical Synthesis: The Case of Piroxicam

**3-Aminopyridine** is a precursor to a range of pharmaceuticals, including Troxipide, Paliperidone, and Pirenzapine.[1][6] Its utility is exceptionally den

The synthesis involves the amidation reaction between an activated benzothiazine carboxylate intermediate and an aminopyridine. While Piroxicam it drug molecules. The principles are directly applicable to syntheses involving **3-aminopyridine** for other targets.

## Piroxicam Synthesis Workflow

This diagram outlines the key steps in forming the final API from its core intermediates.

Workflow:  
Saccharin Starting M

[Click to](#)

Caption: Logical workflow for the synthesis of Piroxicam.

## General Protocol for Amidation

The final step in Piroxicam synthesis is the coupling of the benzothiazine carboxylate intermediate with an aminopyridine.<sup>[7][8]</sup> This transamidation is

Materials:

- Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Piroxicam intermediate)
- 2-Aminopyridine (or **3-Aminopyridine** for analogous syntheses)
- Xylene or Dimethyl sulfoxide (DMSO)

Procedure:

- Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, combine the benzothiazine carboxylate intermediate and 2-amino

- **Heating:** Heat the reaction mixture to reflux (typically 115-175°C).[8] The reaction progress can be monitored by observing the distillation of methanol.
- **Reaction Completion:** Maintain the temperature until the reaction is substantially complete, as determined by a suitable analytical method (e.g., TLC).
- **Isolation:** Cool the reaction mixture, which often results in the precipitation of the product. The crude Piroxicam can be isolated by filtration.
- **Purification:** The crude solid is then purified by recrystallization from an appropriate solvent system to yield the final, high-purity API. **Causality:** The thermodynamically stable amide bond.

## Safety, Handling, and Spectroscopic Data

### Hazard and Safety Information

**3-Aminopyridine** is a toxic compound and must be handled with appropriate precautions.[9][10][11]

Hazard Information
GHS Pictograms
Signal Word
Hazard Statements
Handling
First Aid (Inhalation)
First Aid (Skin Contact)
First Aid (Ingestion)

### Safe Handling Workflow

Caption: Workflow for the safe handling of **3-Aminopyridine** in a laboratory setting.

### Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and quality control of chemical intermediates.

Technique	Key Data Points
<sup>1</sup> H NMR	Spectra available in CDCl <sub>3</sub> and DMSO. Characteristic peaks for aromatic and aliphatic protons.
<sup>13</sup> C NMR	Spectrum data available for structural confirmation.
Mass Spec (MS)	Molecular Weight: 94.1145. Base peak and fragment ions.
IR Spectroscopy	Key absorptions indicating N-H stretching of the amine group.

## Conclusion

**3-Aminopyridine** stands as a testament to the power of functionalized heterocyclic compounds in modern organic synthesis. Its strategic importance in the synthesis of Piroxicam is highlighted by the detailed experimental protocol provided. By adhering to these guidelines, researchers can safely and effectively utilize this intermediate, reinforcing its status as an indispensable chemical building block.

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